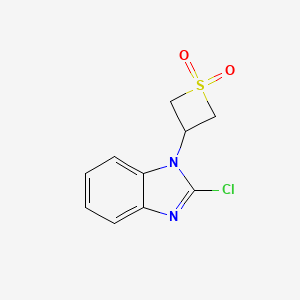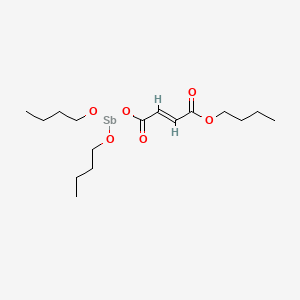
2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- is a complex organic compound with a unique structure It is a derivative of butenoic acid, featuring a dibutoxystibino group, which is an organometallic moiety containing antimony
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- typically involves the esterification of 2-butenoic acid with butanol in the presence of a catalyst. The dibutoxystibino group is introduced through a subsequent reaction with a suitable antimony reagent under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by the introduction of the dibutoxystibino group using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced antimony species.
Substitution: The dibutoxystibino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while reduction could produce antimony hydrides.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- exerts its effects involves the interaction of the dibutoxystibino group with molecular targets. The antimony atom can form bonds with various substrates, facilitating catalytic reactions. The compound’s ester group allows it to participate in esterification and hydrolysis reactions, further expanding its range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoic acid, butyl ester: A simpler ester without the dibutoxystibino group.
2-Butenoic acid, 4,4-dimethoxy-, methyl ester: Contains methoxy groups instead of the dibutoxystibino group.
2-Butenoic acid, 4-(dibutoxyphosphinyl)-, butyl ester: Features a dibutoxyphosphinyl group instead of the dibutoxystibino group.
Uniqueness
The presence of the dibutoxystibino group in 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- makes it unique compared to similar compounds. This group imparts distinct chemical properties and reactivity, making the compound valuable in specialized applications where other esters may not be suitable.
Eigenschaften
CAS-Nummer |
71850-71-0 |
|---|---|
Molekularformel |
C16H29O6Sb |
Molekulargewicht |
439.16 g/mol |
IUPAC-Name |
1-O-butyl 4-O-dibutoxystibanyl (E)-but-2-enedioate |
InChI |
InChI=1S/C8H12O4.2C4H9O.Sb/c1-2-3-6-12-8(11)5-4-7(9)10;2*1-2-3-4-5;/h4-5H,2-3,6H2,1H3,(H,9,10);2*2-4H2,1H3;/q;2*-1;+3/p-1/b5-4+;;; |
InChI-Schlüssel |
CWXKTDDOUBIJDV-WVFFXBQBSA-M |
Isomerische SMILES |
CCCCOC(=O)/C=C/C(=O)O[Sb](OCCCC)OCCCC |
Kanonische SMILES |
CCCCOC(=O)C=CC(=O)O[Sb](OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


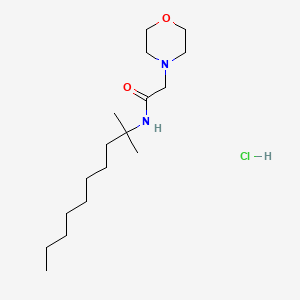
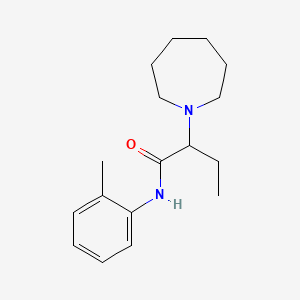
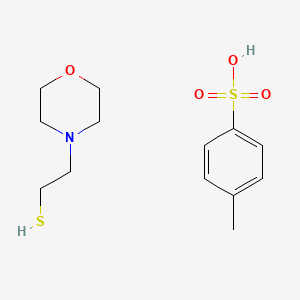


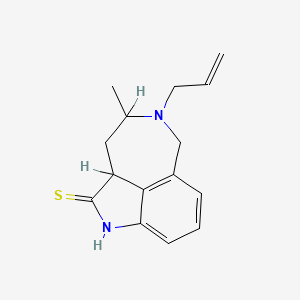
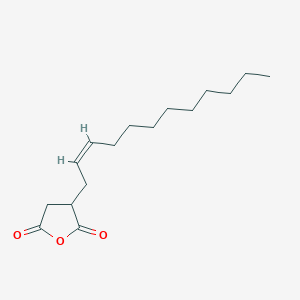

![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)

